Methyl hesperidine, AldrichCPR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

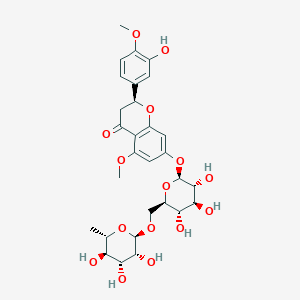

(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-18(39-3)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)14(30)6-12/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXVXKGRBYXPK-SLRPQMTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution of Flavonoid Research: from Hesperidin to Methyl Hesperidin Derivatives

Flavonoid research has a rich history, beginning with the isolation of these compounds from various plant sources. Hesperidin (B1673128), a flavanone (B1672756) glycoside predominantly found in citrus fruits, was first isolated in 1828. wikipedia.org Early research focused on its basic chemical properties and its role in plant physiology, where it is believed to contribute to defense mechanisms. wikipedia.org

The journey from investigating hesperidin to its methylated derivatives marks a significant progression in flavonoid science. Initially, the focus was on hesperidin's potential biological activities, including its antioxidant and anti-inflammatory properties. nih.gov However, a major hurdle in its therapeutic application is its low water solubility and limited bioavailability. nih.govresearchgate.netnih.gov This limitation prompted scientists to explore chemical modifications that could enhance its physicochemical properties.

The synthesis of methyl hesperidin and other derivatives represents a targeted effort to overcome the challenges associated with the parent compound. nih.govnih.govresearchgate.netresearchgate.net By strategically adding methyl groups to the hesperidin structure, researchers aimed to improve its absorption and metabolic stability, thereby potentially amplifying its biological effects. This evolution in research reflects a broader trend in medicinal chemistry, where natural products are optimized through chemical synthesis to enhance their therapeutic potential.

Significance of Methylation in Flavonoid Chemistry and Bioactivity

Methylation is a chemical process that involves the addition of a methyl group (CH₃) to a substrate. In flavonoid chemistry, this modification can dramatically alter the compound's properties and biological activity. daneshyari.com The attachment of a methyl group to the hydroxyl moieties of a flavonoid can significantly impact its hydrophobicity, metabolic stability, and ability to be transported across cell membranes. daneshyari.comresearchgate.net

Several studies have highlighted the advantages of methylated flavonoids over their non-methylated precursors. Methylation can increase the metabolic stability of flavonoids, making them less susceptible to degradation in the body and thereby increasing their oral bioavailability. daneshyari.comresearchgate.net This enhanced stability allows for higher concentrations of the active compound to reach target tissues. Furthermore, methylation can improve the entry of flavonoids into cells and protect them from degradation. researchgate.net

The process of methylation can lead to either O-methylated or C-methylated compounds, depending on whether the methyl group attaches to an oxygen or carbon atom, respectively. daneshyari.com These structural modifications can result in significant changes in the pharmacological and biochemical properties of the methylated compound compared to its parent flavonoid. daneshyari.com For instance, research has shown that methylated flavonoids can exhibit enhanced anticancer, antiviral, and anti-inflammatory effects. researchgate.netresearchgate.net

Scope and Focus of Current Academic Research on Methyl Hesperidin

Chemical Methylation Strategies

Several chemical methods have been developed for the methylation of hesperidin, each with distinct advantages and outcomes. These strategies primarily involve the use of different methylating agents under specific reaction conditions to introduce methyl groups onto the hydroxyl moieties of the hesperidin molecule.

Diazomethane-Mediated Methylation of Hesperidin

Diazomethane (B1218177) (CH₂N₂) serves as a well-known methylating agent in organic synthesis. wikipedia.org The methylation of hesperidin using diazomethane involves treating a solution of hesperidin in methanol (B129727) with an ethereal solution of diazomethane. scispace.com This reaction is typically performed at low temperatures, such as 0 °C, to control the reactivity of the hazardous diazomethane. scispace.com

The reaction proceeds via the protonation of diazomethane by the acidic hydroxyl groups of hesperidin, followed by the transfer of the methyl group. wikipedia.org Thin-layer chromatography (TLC) analysis of the reaction products reveals the formation of several methylated derivatives with varying degrees of methylation, indicated by different Rf values higher than that of the starting hesperidin. scispace.com However, studies comparing different methylation methods have shown that the diazomethane approach may result in a lower methylation efficiency, with a higher percentage of unreacted hesperidin remaining in the final product mixture. scispace.comresearchgate.net For instance, one study found that the amount of unmethylated hesperidin in the final product was 6.1% when using diazomethane. scispace.comresearchgate.net

Methyl Iodide-Sodium Hydride Reaction Systems for Hesperidin Methylation

A highly efficient method for hesperidin methylation employs a combination of methyl iodide (CH₃I) and sodium hydride (NaH) in a dry aprotic solvent like dimethylformamide (DMF). scispace.com In this system, sodium hydride acts as a strong base, deprotonating the hydroxyl groups of hesperidin to form alkoxides. These alkoxides then act as nucleophiles, attacking the methyl iodide in a Williamson ether synthesis-type reaction to form the methyl ether derivatives. echemi.com

The reaction is typically carried out under an inert atmosphere (e.g., dry N₂) to prevent the reaction of sodium hydride with atmospheric moisture. scispace.com After the initial reaction with sodium hydride, methyl iodide is added, and the mixture is stirred for an extended period, often in the dark, to complete the methylation. scispace.com This method has demonstrated superior methylation performance compared to others, with one study reporting only 1.2% of unreacted hesperidin remaining in the final product. scispace.comresearchgate.net This high efficiency makes the methyl iodide-sodium hydride system a recommended method for industrial applications. scispace.com

Dimethyl Sulfate-Based Methylation Approaches for Hesperidin

Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is another common and effective reagent for the methylation of hesperidin, particularly in alkaline conditions. scispace.comnih.gov The reaction is typically performed by adding dimethyl sulfate to a solution of hesperidin in an aqueous base, such as sodium hydroxide (B78521) (NaOH). scispace.com The alkaline medium facilitates the deprotonation of the hydroxyl groups, making them susceptible to methylation by dimethyl sulfate.

This method is notable because the alkaline conditions can also induce the isomerization of the flavanone (B1672756) structure of hesperidin into its chalcone form. scispace.comnih.gov Consequently, the resulting product is a mixture of methylated flavanones and chalcones, with varying degrees of methylation on the aglycone and the sugar moieties. nih.gov This mixture is often referred to as hesperidin methyl chalcone (HMC). scispace.comresearchgate.net One study indicated that methylation with dimethyl sulfate left 3.7% of unreacted hesperidin in the final product mixture. scispace.comresearchgate.net

Table 1: Comparison of Hesperidin Methylation Methods

| Methylation Method | Reagents | Unreacted Hesperidin (%) | Efficiency |

|---|---|---|---|

| Diazomethane-Mediated | Diazomethane, Methanol | 6.1 | Low |

| Methyl Iodide-Sodium Hydride | Methyl Iodide, Sodium Hydride, DMF | 1.2 | High |

| Dimethyl Sulfate-Based | Dimethyl Sulfate, NaOH | 3.7 | Moderate |

Data sourced from a comparative study on hesperidin methylation methods. scispace.comresearchgate.net

Regioselective Methylation Techniques for Hesperidin Derivatives

Achieving regioselectivity in the methylation of flavonoids like hesperidin is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. uni-greifswald.de However, controlling the position of methylation is crucial as it can significantly influence the biological activity of the resulting derivatives. nih.govresearchgate.net

Enzymatic O-methylation using O-methyltransferases (OMTs) offers a powerful approach for achieving high regioselectivity under mild reaction conditions. uni-greifswald.demdpi.com OMTs can catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-l-methionine (SAM), to a specific hydroxyl group on the flavonoid scaffold. mdpi.com For instance, research has focused on engineering OMTs to selectively methylate the para-position of the B-ring of related dihydrochalcones, a transformation that is difficult to achieve with high selectivity using chemical methods. uni-greifswald.de While chemical methods often result in a mixture of isomers, biocatalytic approaches using tailored enzymes can produce a single, desired regioisomer in high yield. uni-greifswald.denih.gov Other chemical strategies for regioselective synthesis can involve multi-step procedures including protection, methylation, and deprotection steps, or exploiting subtle differences in the acidity of the hydroxyl groups under controlled reaction conditions. researchgate.net

Synthesis of Specific Methyl Hesperidin Derivatives

The synthesis of specific derivatives, such as hesperidin methyl chalcone, highlights the interplay between methylation and isomerization reactions, leading to compounds with distinct chemical structures and properties.

Hesperidin Methyl Chalcone Synthesis and Isomerization

Hesperidin methyl chalcone (HMC) is a semi-synthetic derivative of hesperidin. nih.gov Its synthesis is typically achieved through the methylation of hesperidin in an alkaline medium, often using dimethyl sulfate as the methylating agent. scispace.comvulcanchem.com

The key to the formation of HMC is the isomerization of the hesperidin flavanone ring into an open-chain chalcone structure. This ring-opening occurs under alkaline conditions. scispace.comnih.gov Simultaneously, the methylation reaction proceeds on the hydroxyl groups of both the flavanone and the newly formed chalcone. nih.gov The resulting product, HMC, is therefore not a single compound but rather a mixture of partially and fully methylated flavanones and chalcones. scispace.comnih.gov This isomerization and methylation process significantly improves the water solubility of the compound compared to the parent hesperidin, which in turn can enhance its bioavailability. nih.govnih.gov The synthesis of chalcones, in a more general sense, can also be achieved through various organic reactions, most notably the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde. nih.govjapsonline.com

Esterification-Based Derivatization of Hesperetin (B1673127) Analogues

Esterification represents a key strategy for the structural modification of hesperetin, the aglycone core of hesperidin. This process involves reacting the hydroxyl groups of hesperetin with various carboxylic acids or their derivatives to form ester linkages. The goal of this derivatization is to generate novel molecular structures with potentially improved physicochemical properties and biological activities.

Research into the derivatization of flavonoids has demonstrated that esterification can be a powerful tool. For instance, studies on quercetin, a flavonoid structurally related to hesperetin, have shown that its hydroxyl groups can be selectively esterified. nih.gov By carefully choosing reaction conditions, specific isomers can be synthesized, which can then serve as building blocks for further modifications. nih.gov

In the context of hesperetin, a similar approach has been applied to create hybrids with other natural compounds, such as phenolic acids. nih.govnih.gov A general synthetic scheme involves the reaction of hesperetin with a selected phenolic acid (e.g., caffeic acid, vanillic acid, nicotinic acid) to form the corresponding ester derivative. nih.gov This hybridization aims to combine the structural features of both molecules to yield a compound with synergistic or enhanced activity. For example, a series of hesperetin-phenolic acid derivatives were synthesized to evaluate their potential as xanthine (B1682287) oxidase (XO) inhibitors. nih.govnih.gov The results from these studies indicate that the nature of the esterified phenolic acid significantly influences the inhibitory activity of the resulting analogue.

| Compound ID | Esterified Phenolic Acid | In Vitro IC₅₀ Value (µM) |

|---|---|---|

| HET4 | Caffeic acid | 9.094 ± 0.03 |

| HET5 | Nicotinic acid | 10.769 ± 0.05 |

| HET6 | Vanillic acid | 11.702 ± 0.01 |

In Silico Design and Computational Synthesis Optimization

The development of novel methyl hesperidin analogues is increasingly guided by in silico methods, which use computational power to design and predict the properties of molecules before their actual synthesis. This approach, encompassing molecular docking and simulation, optimizes the drug discovery process by identifying the most promising candidates for laboratory investigation. nih.govals-journal.com

The process of in silico design typically begins with identifying a specific biological target, such as an enzyme implicated in a disease. nih.govscispace.com For example, xanthine oxidase (XO) is a key enzyme in the pathway that produces uric acid and is a target for treating gout. nih.gov The three-dimensional crystal structure of the target enzyme is retrieved from a repository like the Protein Data Bank (PDB); for instance, the structure of XO with PDB ID 2E1Q has been used in such studies. nih.govscispace.comresearchgate.net

Once the target structure is obtained, computational software is used to design and prepare potential ligands. The 3D structures of proposed hesperetin derivatives are built and optimized using programs like the Maestro building window and LigPrep module within the Schrodinger software suite. nih.govscispace.com

The core of the in silico process is molecular docking, where software such as Glide or AutoDock simulates the interaction between the designed ligands and the active site of the target protein. nih.govals-journal.comscispace.com This simulation calculates a "docking score" or binding energy, which predicts the binding affinity of the ligand. researchgate.net Molecular simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. nih.govnih.gov For hesperitin derivatives targeting xanthine oxidase, key interactions have been identified with residues like SER1080, PHE798, and ARG912. nih.govnih.govscispace.com

The insights gained from these computational models allow researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby optimizing the allocation of resources. The subsequent in vitro testing of the synthesized compounds serves to validate the computational predictions. nih.govnih.gov

| Compound ID | Target Enzyme | Computational Method | Predicted Outcome (Example: Interaction with key residues) | Experimental IC₅₀ Value (µM) |

|---|---|---|---|---|

| HET4 | Xanthine Oxidase | Molecular Docking (Glide) | Interaction with active site residues (SER1080, PHE798, etc.) | 9.094 ± 0.03 |

| HET5 | Xanthine Oxidase | Molecular Docking (Glide) | Interaction with active site residues (SER1080, PHE798, etc.) | 10.769 ± 0.05 |

| HET6 | Xanthine Oxidase | Molecular Docking (Glide) | Interaction with active site residues (SER1080, PHE798, etc.) | 11.702 ± 0.01 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation and quantification of methyl hesperidin from complex mixtures, such as reaction products or biological matrices. High-Performance Liquid Chromatography (HPLC) and Reverse Flow Injection Analysis (rFIA) are two powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Methylated Hesperidins

The development of a robust and validated HPLC method is crucial for the accurate determination of methylated hesperidins. A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.

One established method utilizes a Shim-pack CLC-ODS column with a mobile phase consisting of a methanol-phosphate buffer (37:63, v/v) at a pH of 2.6. scispace.com The analysis is performed under isocratic conditions at a flow rate of 1 ml/min, with UV detection at 280 nm. scispace.com This method has been successfully applied to quantify un-methylated hesperidin remaining in methylated products, providing a measure of the methylation reaction's efficiency. scispace.com For instance, studies comparing different methylation agents like diazomethane, dimethylsulfate, and methyl iodide-sodium hydride found that the latter resulted in the lowest amount of un-methylated hesperidin (1.2%), indicating the highest methylation performance. scispace.com

Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure. humanjournals.comjapsonline.com Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a similar flavonoid, hesperidin, a validated RP-HPLC method demonstrated linearity in the concentration range of 10-30 µg/ml with a correlation coefficient of 0.99. informaticsjournals.co.in The precision of such methods is often confirmed by intra-day and inter-day variations, with relative standard deviation (%RSD) values typically below 2%. humanjournals.comjapsonline.com The accuracy is assessed through recovery studies, with results in the range of 95-105% indicating a high degree of accuracy. humanjournals.com

Table 1: HPLC Method Parameters for Hesperidin Analysis

| Parameter | Value | Reference |

| Column | Shim-pack CLC-ODS (150×4.6 mm, 5 µm) | scispace.comresearchgate.net |

| Mobile Phase | Methanol:Phosphate Buffer (10 mM, pH 2.6) (37:63 v/v) | scispace.com |

| Flow Rate | 1 ml/min | scispace.com |

| Detection | UV at 280 nm | scispace.com |

| Injection Volume | 25 µl | scispace.com |

| Temperature | 25 °C | scispace.com |

Reverse Flow Injection Analysis (rFIA) for Methyl Hesperidin Quantitation

Reverse flow injection analysis (rFIA) offers a rapid and sensitive alternative for the quantification of hesperidin and its derivatives. ajchem-a.com This technique involves the injection of a reagent into a continuously flowing stream of the sample.

A reported rFIA method for hesperidin utilizes an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of sodium periodate (B1199274) as an oxidizing agent. ajchem-a.com This reaction produces a colored complex, and the absorbance is measured spectrophotometrically. For hesperidin, the resulting red complex exhibits a peak absorbance at 507 nm. ajchem-a.com The method has demonstrated a linear relationship in the concentration range of 2 to 150 µg/mL. ajchem-a.com The detection limit for hesperidin was found to be 0.856 µg/mL, with a relative standard deviation (RSD) of 0.79%, indicating good precision. ajchem-a.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural elucidation of methyl hesperidin. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides atomic-level information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Hesperidin

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone in the characterization of methyl hesperidin. It allows for the unambiguous assignment of protons and carbons within the molecular structure.

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. The chemical shifts (δ) of protons in the ¹H NMR spectrum of hesperidin are well-documented and serve as a basis for interpreting the spectra of its methylated derivatives. researchgate.nettandfonline.com

In the ¹H NMR spectrum of hesperidin, the protons of the flavanone core and the sugar moieties (rutinose) exhibit characteristic signals. For example, the protons of the aromatic A and B rings and the heterocyclic C ring of hesperidin show distinct chemical shifts. tandfonline.com The anomeric proton of the glucose unit (H-1″) typically appears as a doublet around 4.99 ppm. researchgate.net The protons of the rhamnose moiety also have specific assignments. researchgate.net

Methylation of hesperidin will lead to changes in the ¹H NMR spectrum. The appearance of new signals, typically in the range of 3-4 ppm, corresponding to the methyl ether protons, confirms the methylation. The specific location of these signals can help determine the position of methylation on the hesperidin molecule.

Table 2: ¹H NMR Chemical Shift Assignments for Hesperidin

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-3 | 2.79 | d | researchgate.net | |

| H-1''' | 4.54 | researchgate.net | ||

| H-1" | 4.99 | d | 7.50 | researchgate.net |

| H-2" | 3.57 | researchgate.net | ||

| H-3" | 3.32 | t | 3.22 | researchgate.net |

| H-5''' | 3.17 | t | 3.99 | researchgate.net |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment. libretexts.org

The ¹³C NMR spectrum of hesperidin has been thoroughly characterized. researchgate.net The carbonyl carbon (C-4) of the flavanone ring resonates at a downfield chemical shift, typically around 196.93 ppm. researchgate.net The carbons of the aromatic rings and the sugar moieties also have well-defined chemical shift ranges. researchgate.net

Upon methylation, the ¹³C NMR spectrum will show a new signal for the methyl carbon, usually in the range of 50-60 ppm. Additionally, the chemical shift of the carbon atom to which the methyl group is attached will be significantly affected, providing clear evidence of the methylation site.

Table 3: ¹³C NMR Chemical Shift Assignments for Hesperidin

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-4 | 196.93 | researchgate.net |

| C-7 | 165.06 | researchgate.net |

| C-5 | 162.96 | researchgate.net |

| C-9 | 162.42 | researchgate.net |

| C-2''' | 69.24 | researchgate.net |

| C-3''' | 70.63 | researchgate.net |

| C-4" | 70.19 | researchgate.net |

| C-6" | 65.95 | researchgate.net |

Thermal and X-ray Diffraction Analysis

Thermal analysis and X-ray diffraction are crucial for characterizing the solid-state properties of methyl hesperidin, especially in different formulations.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions. For a pure crystalline substance, DSC shows a sharp endothermic peak at its melting point. When hesperidin or its derivatives are formulated into amorphous systems, such as an inclusion complex with cyclodextrin (B1172386) or a solid dispersion, this sharp melting peak often disappears or shifts, indicating the transition from a crystalline to an amorphous state.

X-ray Powder Diffraction (XRPD) provides information about the crystalline structure of a material. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks at specific angles, whereas amorphous materials produce a broad halo with no sharp peaks. XRPD is used to confirm the loss of crystallinity in formulations. For example, the diffraction pattern of a physical mixture of hesperidin and a polymer would show the peaks of both components, while the pattern of a successful solid dispersion or inclusion complex would show an amorphous halo, confirming that the drug is molecularly dispersed. This transformation to an amorphous state is often a key goal in formulation development.

Differential Scanning Calorimetry (DSC) in Complex Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the thermal properties of a substance, such as its melting point and heat of fusion, which are indicative of its physical state.

In the analysis of Methyl Hesperidin, DSC thermograms reveal critical information about its thermal behavior. Pure crystalline forms of flavonoids typically exhibit a sharp, well-defined endothermic peak corresponding to their melting point. For instance, the parent compound, hesperidin, displays a distinct endothermic peak at approximately 259 °C. researchgate.net In contrast, a crystalline form of 3'-methylhesperidin has been reported to have a melting point in the range of 149-150 °C. google.com

When Methyl Hesperidin is part of a complex, such as an inclusion complex with cyclodextrins, its DSC thermogram is significantly altered. The characteristic melting endotherm of the crystalline drug may be broadened, shifted to a different temperature, or may disappear altogether. jcsp.org.pk This absence or alteration of the melting peak is a strong indication that the Methyl Hesperidin has been amorphized or is intimately dispersed within the complex matrix, which can have significant implications for its solubility and bioavailability.

The thermal analysis of Methyl Hesperidin provides key data points for its characterization. Below is a data table summarizing the typical thermal properties observed.

| Parameter | Observation for Crystalline Methyl Hesperidin | Significance |

| Melting Point (Tm) | A sharp endothermic peak is observed. | Indicates the temperature at which the crystalline structure transitions to a liquid state. A defined melting point is characteristic of a pure crystalline substance. |

| Heat of Fusion (ΔHf) | The area under the melting peak, quantifiable in J/g. | Represents the energy required to melt the crystalline solid. The magnitude is proportional to the degree of crystallinity. |

X-ray Powder Diffraction (XRPD) for Crystalline State Analysis

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. When an X-ray beam is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of peaks at specific angles (2θ).

The XRPD pattern of a substance is a unique fingerprint of its crystalline form. For Methyl Hesperidin in its crystalline state, the XRPD pattern exhibits a series of sharp, well-defined diffraction peaks at various 2θ angles. jcsp.org.pk The intensity and position of these peaks are determined by the arrangement of atoms in the crystal lattice.

Conversely, an amorphous form of Methyl Hesperidin, which lacks long-range atomic order, does not produce sharp diffraction peaks. Instead, its XRPD pattern is characterized by a broad, diffuse halo. jcsp.org.pk Therefore, XRPD is an essential tool for distinguishing between the crystalline and amorphous states of Methyl Hesperidin. This is particularly important in the context of formulation development, as the crystalline state can significantly influence a compound's physical properties.

Studies involving the complexation of Methyl Hesperidin have shown a significant reduction in the intensity of its characteristic crystalline peaks, or their complete disappearance, confirming a transition to a more amorphous state. jcsp.org.pk

The following table presents a generalized representation of XRPD data for Methyl Hesperidin, highlighting the differences between its crystalline and amorphous forms.

| Crystalline State | 2θ Angles | Peak Intensity | Crystalline Nature |

| Crystalline | Exhibits sharp peaks at specific angles. | High | The presence of sharp, intense peaks confirms a well-ordered, crystalline structure. |

| Amorphous | A broad halo with no distinct peaks. | Low / Diffuse | The absence of sharp peaks indicates a disordered, amorphous state. |

Mechanistic Investigations of Methyl Hesperidin in Non Clinical Biological Systems

In Vitro Mechanistic Studies at the Cellular Level

In vitro studies provide a foundational understanding of the molecular mechanisms through which chemical compounds exert their effects on biological systems. For Methyl Hesperidin (B1673128), these non-clinical investigations have begun to elucidate its interactions with key cellular components and signaling pathways.

Methyl Hesperidin has been identified as a modulator of several critical intracellular signaling cascades that govern cellular functions such as inflammation, proliferation, and survival.

Methyl Hesperidin, often in conjunction with its parent compound Hesperidin, has been shown to influence the phosphorylation status of Protein Kinase B (Akt) and Protein Kinase C (PKC). selleckchem.comtargetmol.com Research indicates that Methyl Hesperidin can inhibit the phosphorylation of both Akt and PKC. selleckchem.comtargetmol.comselleck.co.jp Specifically, studies have demonstrated that Hesperidin and Methyl Hesperidin work to decrease the expression of TNF-alpha-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) by inhibiting the phosphorylation of these two kinases. selleckchem.comtargetmol.com

Table 1: Effect of Methyl Hesperidin on Kinase Phosphorylation

| Target Kinase | Observed Effect | Downstream Consequence | Reference |

| Akt | Inhibition of phosphorylation | Reduction of VCAM-1 expression | selleckchem.comtargetmol.com |

| PKC | Inhibition of phosphorylation | Reduction of VCAM-1 expression | selleckchem.comtargetmol.com |

The parent compound, hesperidin, has been shown to interfere with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govresearchgate.net Hesperidin has been reported to suppress the proliferation of cancer cells by stimulating these pathways, alongside upregulating pro-apoptotic proteins like Bax and caspase-3. researchgate.net It has also been found to inhibit NF-κB activation, which in turn can suppress the transcription of matrix metalloproteinase-9 (MMP-9). nih.gov Furthermore, hesperidin is noted to block the PI3K/Akt/mTOR signaling pathways, which plays a role in mediating cell death. ijprajournal.com These findings for hesperidin suggest potential, though not yet fully elucidated, mechanisms for its methylated derivative. nih.govijprajournal.com

Research has identified hesperidin as a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase IV (CAMKIV), a key regulator of cellular signaling that controls cell growth and proliferation. nih.govijprajournal.comnih.gov The overexpression of CAMKIV is associated with various cancers. nih.gov Studies using molecular docking, fluorescence quenching, and isothermal titration calorimetry have confirmed a significant binding affinity between hesperidin and CAMKIV. nih.gov This inhibition is linked to the induction of apoptosis in cancer cell lines through the activation of the caspase-3-dependent intrinsic pathway. nih.gov While these studies focus on hesperidin, they highlight a potential target for related flavonoid compounds. nih.govnih.gov

The parent flavonoid, hesperidin, has been shown to augment the cellular antioxidant defense systems through the activation of the Extracellular signal-regulated kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govcaldic.commdpi.com Activation of Nrf2 leads to an increase in the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferase (GST). nih.govcaldic.com This mechanism is a key part of the anti-inflammatory and antioxidant properties attributed to hesperidin. caldic.comtci-thaijo.org The induction of HO-1 via the ERK/Nrf2 pathway enhances cellular defense against oxidative stress. nih.govcaldic.com

The parent compound, hesperidin, has been demonstrated to influence cell cycle progression in various cancer cell lines, inducing cell cycle arrest at different phases. nih.gov Studies have shown that hesperidin can cause G0/G1 phase arrest by downregulating cyclin D1 and increasing the expression of the tumor suppressor proteins p21 and p53. nih.govijprajournal.comresearchgate.net In other cellular contexts, such as human gallbladder carcinoma, hesperidin treatment has resulted in cell cycle arrest at the G2/M phase. nih.gov In human cervical cancer cells, hesperidin treatment led to a dose-dependent arrest in the G0/G1 phase. nih.gov These findings indicate that hesperidin can inhibit cell proliferation by directly interfering with the machinery that governs cell cycle checkpoints. nih.govnih.gov

Table 2: Hesperidin's Effect on Cell Cycle Regulatory Proteins

| Cell Line Context | Target Protein | Effect of Hesperidin | Resulting Cell Cycle Phase | Reference |

| Non-small cell lung cancer | cyclin D1 | Downregulation | G0/G1 Arrest | nih.govijprajournal.com |

| Non-small cell lung cancer | p21 | Increased expression | G0/G1 Arrest | nih.govijprajournal.com |

| Non-small cell lung cancer | p53 | Increased expression | G0/G1 Arrest | nih.govresearchgate.net |

| Human lung cancer (A549) | cdk4 / cyclin D | Decreased expression | Proliferation Inhibition | researchgate.net |

| Gall bladder carcinoma | Not specified | Not specified | G2/M Arrest | nih.gov |

| Cervical cancer (HeLa) | Not specified | Not specified | G0/G1 Arrest | nih.gov |

Apoptotic Pathway Modulation

In addition to its effects on the cell cycle, methyl hesperidin has been shown to modulate apoptotic pathways, leading to programmed cell death in various non-clinical models.

A significant mechanism through which methyl hesperidin induces apoptosis is the upregulation of pro-apoptotic proteins. nih.govnih.gov Studies have consistently shown that hesperidin treatment increases the expression of Bax, a key member of the Bcl-2 family that promotes apoptosis. nih.govnih.gov Furthermore, hesperidin has been found to activate a cascade of caspases, which are proteases that execute the apoptotic process. nih.govmdpi.com Specifically, increased activity of caspase-3, caspase-9, and caspase-8 has been observed in various cell lines following hesperidin treatment. nih.govnih.gov The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, while the activation of caspase-8 points towards the extrinsic (death receptor) pathway. nih.govmdpi.comwaocp.org Other pro-apoptotic proteins such as Bak and tBid have also been reported to be upregulated by hesperidin, further contributing to the apoptotic response. nih.govnih.gov

Table 2: Upregulation of Pro-apoptotic Proteins by Hesperidin

| Protein | Function |

|---|---|

| Bax | Promotes apoptosis by forming pores in the mitochondrial membrane nih.govmdpi.com |

| Caspase-3 | Executioner caspase that cleaves various cellular substrates nih.govmdpi.com |

| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway nih.govmdpi.com |

| Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway nih.govnih.gov |

| Bak | Pro-apoptotic protein similar to Bax nih.govresearchgate.net |

| tBid | Cleaved form of Bid that activates the intrinsic pathway nih.govnih.gov |

Complementing its ability to upregulate pro-apoptotic proteins, methyl hesperidin also downregulates anti-apoptotic proteins, thereby shifting the cellular balance towards apoptosis. nih.govnih.gov The most prominent of these are Bcl-2 and Bcl-xL, which normally function to inhibit apoptosis by preventing the release of mitochondrial cytochrome c. mdpi.comncku.edu.tw Multiple studies have demonstrated that hesperidin treatment leads to a significant decrease in the expression of both Bcl-2 and Bcl-xL in various cancer cell lines. nih.govnih.gov This reduction in anti-apoptotic proteins lowers the threshold for apoptosis induction and enhances the efficacy of pro-apoptotic signals. nih.govncku.edu.tw

Another critical mechanism implicated in methyl hesperidin-induced apoptosis is the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can cause cellular damage and trigger apoptotic pathways. Research has shown that hesperidin treatment can lead to an accumulation of intracellular ROS in various cancer cells, including those from hepatocellular carcinoma and gastric cancer. nih.gov This increase in ROS levels appears to be a key upstream event that initiates the mitochondrial pathway of apoptosis. nih.govnih.gov In human gallbladder carcinoma cells, hesperidin-induced apoptosis was directly linked to increased ROS generation and was accompanied by cell cycle arrest at the G2/M phase. nih.gov

Enzyme Inhibition Profiles

Beyond its effects on cell cycle and apoptosis, methyl hesperidin has been investigated for its potential to inhibit various enzymes. A docking study has suggested that methyl hesperidin may act as a nucleoside reverse transcriptase inhibitor, with a binding energy score indicating a potential affinity for the enzyme's active site. innovareacademics.in Another study investigated the inhibitory effects of hesperidin and nobiletin (B1679382) from citrus peel extracts on tyrosinase, an enzyme involved in melanin (B1238610) production. tandfonline.com The results showed that hesperidin exhibited non-competitive inhibition of tyrosinase. tandfonline.com Additionally, hesperidin has been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. acs.org Further research is needed to fully characterize the enzyme inhibition profile of methyl hesperidin and its therapeutic implications.

Inhibition of Acetylcholinesterase (AChE)

Methyl hesperidin chalcone (B49325) (HMC) has demonstrated a significant capacity to inhibit the acetylcholinesterase (AChE) enzyme in in vitro studies. researchgate.net This inhibitory action is crucial for its potential neuroprotective effects, as AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netmdpi.com By hindering AChE activity, HMC can effectively increase the levels and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. researchgate.net

In studies on animal models of Alzheimer's disease, hesperidin, the parent compound of HMC, has been shown to attenuate cognitive deficits by inhibiting AChE activity. researchgate.netmdpi.com This leads to a reduction in the pathological changes associated with the disease. researchgate.net The mechanism of inhibition by related flavonoid compounds has been characterized as competitive, suggesting that they bind to the active site of the enzyme. researchgate.net

Inhibition of Xanthine (B1682287) Oxidase

Methylated derivatives of hesperidin have been investigated for their potential to inhibit xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov In vitro studies have shown that hesperitin derivatives can exhibit potent, competitive inhibition of XO. nih.gov For instance, one study reported IC50 values for a series of hesperitin derivatives ranging from 9.0 to 23.15 µM. nih.gov Molecular docking studies suggest that these compounds interact with key amino acid residues within the active site of the XO enzyme. nih.gov

The inhibitory potential of hesperidin derivatives against xanthine oxidase is influenced by their chemical structure. For example, the presence of hydroxyl groups on the aromatic rings appears to be important for the inhibitory activity, as their replacement with a methyl group can diminish this effect. nih.gov

Inhibition of Lipoxygenase and Cyclo-oxygenase

Hesperidin and its aglycone, hesperetin (B1673127), have been shown to inhibit lipoxygenase and cyclo-oxygenase (COX), enzymes that play a crucial role in the inflammatory process by metabolizing arachidonic acid. ncats.ionih.govthegoodscentscompany.com This inhibition is considered a key mechanism behind their anti-inflammatory properties. ncats.io Specifically, hesperetin appears to interfere with the metabolism of arachidonic acid by inhibiting phospholipase A2, lipoxygenase, and cyclo-oxygenase. ncats.io

Studies on mouse macrophage cell lines have indicated that hesperidin can suppress the over-expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) proteins induced by lipopolysaccharide (LPS). nih.gov While hesperidin did not affect the protein level of COX-2, it did suppress the production of prostaglandin (B15479496) E2 (PGE2), a product of COX-2 activity. nih.gov This suggests that hesperidin may act as an inhibitor of both COX-2 and iNOS, contributing to its anti-inflammatory and potential anti-tumorigenic effects. nih.gov

Inhibition of Polyamine Synthesis

The potential anticarcinogenic action of hesperidin may be partly explained by its ability to inhibit polyamine synthesis. ncats.iothegoodscentscompany.com Polyamines are small, positively charged molecules that are essential for cell growth and proliferation, and their dysregulation is often associated with cancer. By inhibiting their synthesis, hesperidin may interfere with the processes that support tumor development. ncats.io

Inhibition of Reverse Transcriptase HIV-1

Computational studies have explored the potential of methyl hesperidin as an inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. researchgate.netinnovareacademics.in Docking studies have shown that methyl hesperidin can bind to the active site of the reverse transcriptase enzyme, suggesting a competitive mode of inhibition. researchgate.netinnovareacademics.in The binding energy of methyl hesperidin was found to be comparable to that of zidovudine, a known antiretroviral drug. researchgate.netinnovareacademics.in

The interaction between methyl hesperidin and the enzyme involves van der Waals forces, hydrogen bonds, and other non-covalent interactions. researchgate.netinnovareacademics.in These findings suggest that methyl hesperidin has the potential to inhibit the activity of reverse transcriptase HIV-1, thereby interfering with viral replication. researchgate.netinnovareacademics.in

Antioxidant Mechanisms at the Cellular Level

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., SOD, Catalase, HO-1)

Methyl hesperidin chalcone (HMC) and its parent compound, hesperidin, exert their antioxidant effects not only through direct radical scavenging but also by enhancing the activity of endogenous antioxidant enzymes. nih.govcaldic.commdpi.com This is a crucial mechanism for cellular protection against oxidative stress. mdpi.com

Studies have shown that hesperidin can significantly increase the levels and activity of superoxide dismutase (SOD) and catalase (CAT) in various experimental models. mdpi.comtandfonline.com For instance, in rats with l-methionine-induced hyperhomocysteinemia, treatment with hesperidin resulted in a significant increase in the levels of SOD and CAT. tandfonline.com Similarly, in keratinocytes exposed to UVA radiation, hesperidin treatment enhanced SOD levels. mdpi.com

Furthermore, HMC has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govtandfonline.com Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1). nih.govtandfonline.com By inducing the expression of Nrf2 and its downstream targets like HO-1, HMC strengthens the cellular antioxidant defense system. nih.gov This enhanced antioxidant capacity helps to protect cells from damage induced by oxidative stress. nih.govmdpi.com

| Enzyme | Effect of Methyl Hesperidin/Hesperidin | Experimental Model | Reference |

| Superoxide Dismutase (SOD) | Increased activity and levels | Rats with hyperhomocysteinemia, UVA-irradiated keratinocytes | mdpi.comtandfonline.com |

| Catalase (CAT) | Increased activity | Rats with hyperhomocysteinemia | tandfonline.com |

| Heme Oxygenase-1 (HO-1) | Upregulated expression | Mice with diclofenac-induced renal injury | nih.gov |

Glutathione System Modulation

The glutathione system is a critical component of cellular antioxidant defense. Methyl hesperidin and its related compounds have demonstrated the ability to modulate this system, thereby protecting against oxidative stress.

Conversely, in the context of cancer cells, the effect on glutathione can be pro-apoptotic. In MCF-7 breast cancer cells, hesperidin was found to deplete GSH levels, a mechanism that is believed to contribute to the induction of apoptosis in these malignant cells. mdpi.com

Table 1: Effects of Methyl Hesperidin and Related Compounds on the Glutathione System

| Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Hesperidin Methyl Chalcone | Mouse Model (Kidney Injury) | Restored depleted levels of reduced glutathione (GSH). | nih.gov |

| Hesperidin | Animal Models (Stroke, Neurotoxicity) | Restored activity of glutathione peroxidase and glutathione reductase; increased GSH content. | koreamed.orgtandfonline.com |

| Hesperidin | Type 2 Diabetic Rats | Significantly increased levels of reduced glutathione (GSH). | nih.gov |

| Hesperetin | Aged Mice | Increased the GSH/GSSG ratio. | nih.gov |

| Hesperidin | MCF-7 Breast Cancer Cells | Depleted glutathione (GSH), contributing to apoptosis. | mdpi.com |

Radical Scavenging Activity

Methyl hesperidin exhibits significant radical scavenging activity, which is a primary mechanism for its antioxidant effects. This activity is largely attributed to the presence of phenolic hydroxyl groups in its structure. mdpi.com

In vitro studies have demonstrated that hesperidin can suppress the generation of highly reactive hydroxyl (–OH) and superoxide (O2–) radicals in a dose-dependent manner. auctoresonline.org Hesperidin Methyl Chalcone (HMC) has also been specifically shown to neutralize hydroxyl free radicals and inhibit the production of superoxide anions following UVB irradiation. regimenlab.com

The compound's efficacy extends to other radical species. The incorporation of Methyl Hesperidin (MH) with whey protein significantly enhanced the scavenging capacity against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. mdpi.com Kinetic studies have further quantified this potent activity, showing that hesperidin is highly effective at scavenging methyl methacrylate (B99206) radicals, with a high ratio of the rate constant of inhibition to that of propagation (k-inh/k-p). nih.goviiarjournals.org Additionally, hesperidin has been observed to scavenge nitric oxide (NO–) radicals. auctoresonline.org This direct scavenging of reactive oxygen and nitrogen species is a key element of its protective biological actions. mdpi.com

Table 2: Radical Scavenging Profile of Methyl Hesperidin and Related Compounds

| Radical Species | Compound | Observation | Reference(s) |

|---|---|---|---|

| Hydroxyl (–OH) | Hesperidin, HMC | Concentration-dependent suppression; direct neutralization. | auctoresonline.orgregimenlab.com |

| Superoxide (O2–) | Hesperidin, HMC | Concentration-dependent suppression; inhibition of production. | auctoresonline.orgregimenlab.com |

| ABTS | Methyl Hesperidin | Significantly increased scavenging capacity. | mdpi.com |

| DPPH | Methyl Hesperidin | Significantly increased scavenging capacity. | mdpi.com |

| Nitric Oxide (NO–) | Hesperidin | Concentration-dependent scavenging. | auctoresonline.org |

| Methyl Methacrylate | Hesperidin | Potent scavenging activity with a high inhibition rate constant. | nih.goviiarjournals.org |

Non-Clinical In Vivo Studies on Biological Activity Mechanisms

Investigations of Anti-inflammatory Mechanisms in Animal Models

Hesperidin Methyl Chalcone (HMC) has demonstrated significant anti-inflammatory effects across various animal models. A central mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.comresearchgate.net By suppressing this pathway, HMC effectively reduces the production of a range of pro-inflammatory cytokines.

In mouse models of UVB irradiation-induced skin damage and TiO2-induced arthritis, HMC treatment led to a marked decrease in key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.com Similar results were observed in a carrageenan-induced inflammation model, where HMC alleviated TNF-α and IL-1β production. auctoresonline.org In a model of diclofenac-induced kidney injury, HMC not only inhibited pro-inflammatory cytokines like IL-1β, IL-6, and IFN-γ but also restored levels of the anti-inflammatory cytokine IL-10. mdpi.com

Beyond cytokine modulation, HMC also inhibits the recruitment of leukocytes, such as neutrophils, to sites of inflammation, as measured by reduced myeloperoxidase (MPO) activity. researchgate.netmdpi.com It has also been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue degradation during inflammation. researchgate.net

Evaluation of Anticarcinogenic Mechanisms in Preclinical Models

The anticarcinogenic properties of methyl hesperidin have been explored in several preclinical models, revealing a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. In a mouse xenograft model of colon cancer, hesperidin triggered apoptosis via the mitochondrial pathway, characterized by a modulated Bax/Bcl-2 ratio and the activation of caspases-3 and -9. researchgate.netnih.gov In breast cancer cells, hesperidin has been shown to upregulate caspase-3 and the tumor suppressor protein p53. semanticscholar.org In some cancer cell lines, such as MCF-7, this apoptotic effect is linked to the depletion of intracellular glutathione. mdpi.com

Hesperidin can also halt the proliferation of cancer cells by inducing cell cycle arrest. It has been observed to arrest breast cancer cells in the G0/G1 phase by downregulating key proteins like cyclin D1. semanticscholar.org In other models, such as colon cancer, it causes cell cycle arrest at the G2/M phase. researchgate.netnih.gov

Furthermore, hesperidin shows potential in preventing cancer metastasis. In highly metastatic breast cancer cells, it was found to decrease the activation of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion. semanticscholar.org This effect is partly mediated through the inhibition of signaling pathways such as Akt and NF-κB, which also leads to the suppression of PD-L1 expression, a protein that helps cancer cells evade the immune system. semanticscholar.org

Mechanisms of Cardiovascular System Modulation

In animal models of cardiovascular disease, methyl hesperidin demonstrates significant protective effects through the modulation of pathways related to oxidative stress, inflammation, and tissue remodeling.

In a rat model of hypertension induced by N-nitro l-arginine (B1665763) methyl ester (L-NAME), hesperidin treatment prevented cardiac and vascular remodeling. mdpi.com This protective effect was linked to a reduction in oxidative stress markers and an increase in the bioavailability of nitric oxide. mdpi.com The treatment also significantly lowered levels of the pro-inflammatory cytokine TNF-α and transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis. mdpi.com Furthermore, hesperidin suppressed the overexpression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that contribute to the structural changes seen in cardiovascular remodeling. mdpi.com

The cardioprotective mechanisms of hesperidin are also evident in the context of diabetes. In diabetic rats with ischemic heart disease, hesperidin administration led to decreased cardiac lipid peroxidation, inflammation, and fibrosis, while simultaneously enhancing the activity of antioxidant enzymes. nih.gov These actions are largely attributed to its ability to modulate critical signaling pathways, including NF-κB and Nrf2, thereby exerting potent antioxidant and anti-inflammatory effects. tci-thaijo.org

Neuroprotective Mechanistic Aspects in Animal Models

The neuroprotective effects of methyl hesperidin are underpinned by its ability to mitigate neuroinflammation and oxidative stress, which are common factors in various neurological disorders. nih.govnih.gov

In diverse animal models, including those for stroke and neurotoxicity, hesperidin has been shown to bolster the brain's endogenous antioxidant defenses. It restores the activity of key enzymes such as catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase. koreamed.org Hesperetin, its aglycone, has been observed to inhibit oxidative stress in an Alzheimer's disease mouse model by regulating the Nrf2/HO-1 pathway. nih.gov

A significant aspect of its neuroprotective action is the suppression of neuroinflammation. Hesperidin reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain by inhibiting inflammatory signaling pathways such as NF-κB and TLR4. nih.govkoreamed.org In a rat model of diabetic neuropathy, hesperidin's ability to control hyperglycemia and hyperlipidemia led to a downstream reduction in reactive oxygen species production and the release of pro-inflammatory cytokines, alleviating neuropathic pain. nih.gov Additionally, hesperidin has been shown to prevent apoptotic cell death in neurons by regulating proteins in the Bax/Bcl-2 family and caspase-3. nih.gov

Table 3: Summary of Mechanistic Findings in Non-Clinical In Vivo Models

| Area of Investigation | Animal Model | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammation | Mouse (UVB, Arthritis, Kidney Injury) | Inhibits NF-κB; ↓ pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); ↓ MPO & MMP-9 activity. | mdpi.comauctoresonline.orgresearchgate.netmdpi.com |

| Anticarcinogenesis | Mouse (Colon, Breast Cancer) | Induces apoptosis (↑caspase-3/9, ↑p53); cell cycle arrest (G0/G1 or G2/M); ↓ MMP-2/9 activation. | researchgate.netnih.govsemanticscholar.org |

| Cardiovascular Modulation | Rat (Hypertension, Diabetes) | ↓ oxidative stress; ↓ inflammation (TNF-α); ↓ remodeling markers (TGF-β1, MMP-2/9). | nih.govmdpi.com |

| Neuroprotection | Rodent (Stroke, Neuropathy, AD) | ↑ antioxidant enzymes (SOD, CAT, GPx); ↓ neuroinflammation (NF-κB, cytokines); ↓ apoptosis. | nih.govkoreamed.orgnih.gov |

Molecular Interactions and Complexation Studies of Methyl Hesperidin with Biomolecules

Protein-Methyl Hesperidin (B1673128) Interactions

The study of how methyl hesperidin interacts with proteins provides valuable insights into its behavior in biological systems. These non-covalent interactions can influence the structure and function of both the protein and the flavonoid.

Binding to Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the bloodstream and play a critical role in transporting various molecules. nih.govmdpi.com The interaction between methyl hesperidin and these proteins is a key determinant of its bioavailability and distribution. nih.govbrieflands.com

Spectroscopic studies have shown that methyl hesperidin can bind to bovine serum albumin (BSA). nih.gov The binding process is spontaneous, as indicated by a negative Gibbs free energy (ΔG). mdpi.com

The interaction between methyl hesperidin and BSA has been investigated at different temperatures to understand the thermodynamic forces driving the complex formation. nih.gov The binding constants (Ka) at 296 K, 303 K, and 310 K were found to be 1.82, 2.69, and 3.4 × 10⁴ L·mol⁻¹, respectively. nih.gov The positive enthalpy (ΔH) and entropy (ΔS) values suggest that hydrophobic interactions are the primary forces stabilizing the complex. mdpi.com This is consistent with findings for similar flavonoid-protein interactions. mdpi.com The quenching of BSA's intrinsic fluorescence upon binding with methyl hesperidin indicates the formation of a complex, and the mechanism is considered to be a combined quenching process. nih.gov

| Temperature (K) | Binding Constant (Ka) (L·mol⁻¹) |

|---|---|

| 296 | 1.82 x 10⁴ |

| 303 | 2.69 x 10⁴ |

| 310 | 3.4 x 10⁴ |

The binding of methyl hesperidin to serum albumins can induce conformational changes in the protein's secondary and tertiary structures. nih.govmdpi.com Fourier-transform infrared (FT-IR) spectroscopy has revealed that the interaction between methyl hesperidin and BSA leads to alterations in the protein's secondary structure. nih.gov Similarly, studies on the interaction with whey protein showed changes in both secondary and tertiary structures. mdpi.comnih.gov These structural modifications can affect the protein's microenvironment, particularly around amino acid residues like tryptophan. mdpi.com

According to the Förster theory of non-radiation energy transfer, the distance between the donor (the tryptophan residue in BSA) and the acceptor (methyl hesperidin) can be calculated. nih.gov This distance for the BSA-methyl hesperidin complex was determined to be 5.54 nm. nih.gov This suggests an efficient energy transfer between the two molecules upon binding.

Interaction with Other Proteins (e.g., Whey Protein, Gluten)

Beyond serum albumins, methyl hesperidin also interacts with other proteins like whey protein and gluten. mdpi.comresearchgate.net These interactions are relevant in the context of food science and technology.

Methyl hesperidin can spontaneously bind to whey protein, forming a non-covalent complex. mdpi.comnih.gov This interaction is primarily driven by hydrophobic forces, which facilitate the insertion of methyl hesperidin into the hydrophobic cavities of the whey protein. mdpi.com The formation of this complex leads to the quenching of the intrinsic fluorescence of whey protein and alters its conformation. mdpi.comnih.gov Molecular docking studies have further supported the insertion of methyl hesperidin into the hydrophobic cavity of whey protein. mdpi.com Hydrogen bonds may also play a role in stabilizing the complex. mdpi.comnih.gov

Impact on Protein Conformation and Antioxidant Capacity

The interaction between methyl hesperidin and proteins can lead to significant conformational changes and an enhancement of antioxidant properties. mdpi.com Studies involving whey protein (WP) have shown that methyl hesperidin can spontaneously bind to it, forming a non-covalent complex. mdpi.comnih.gov This binding process statically quenches the intrinsic fluorescence of the whey protein, indicating a change in the microenvironment of the protein's amino acid residues. mdpi.comnih.govresearchgate.net

The formation of the methyl hesperidin-whey protein complex alters the secondary and tertiary structure of the protein. mdpi.comnih.gov These structural modifications are directly linked to an increase in the antioxidant capacity of the whey protein. mdpi.com For instance, the ABTS free radical scavenging ability of whey protein was observed to increase significantly upon binding with methyl hesperidin. mdpi.com While the protein-hesperidin complexes exhibit greater antioxidant capacity than the protein alone, their activity is noted to be lower than that of free methyl hesperidin at equivalent concentrations. mdpi.comfrontiersin.org The mechanism for this enhanced antioxidant activity is partly attributed to the methoxy (B1213986) group on the B ring of methyl hesperidin, which can form hydrogen bonds with amino acids, thereby increasing the freedom of the phenyl hydroxyl group. mdpi.comnih.gov

| Sample | ABTS Free Radical Scavenging Capacity (mg/L equivalent Trolox) | Reference |

|---|---|---|

| Whey Protein (WP) alone | 9.09 | mdpi.com |

| WP + 1.34 μM Methyl Hesperidin | 17.39 | mdpi.com |

| WP + 2.67 μM Methyl Hesperidin | 25.88 | mdpi.com |

Molecular Docking Simulations of Protein-Methyl Hesperidin Complexes

Molecular docking simulations provide further insight into the interaction between methyl hesperidin and proteins. These studies reveal that methyl hesperidin inserts itself into the hydrophobic cavity of whey protein. mdpi.comnih.gov The primary driving forces behind this interaction are identified as hydrophobic forces. mdpi.com

The simulations also show that the methoxy group on the B ring of the methyl hesperidin molecule may form hydrogen bonds with amino acid residues within the protein's cavity. mdpi.comnih.gov This specific interaction is believed to contribute to the enhanced antioxidant capacity of the complex. mdpi.com Docking studies on other proteins, such as the reverse transcriptase of HIV-1, have also been conducted. The results indicate that methyl hesperidin can bind to the active site of the enzyme, with interactions including van der Waals forces, hydrogen bonds, phi-sigma, and phi-phi stacked interactions. innovareacademics.in These simulations are crucial for understanding the affinity and specific binding modes of methyl hesperidin with protein targets. innovareacademics.in

| Ligand | Receptor | Binding Energy (kcal/Mol) | Interaction Types | Reference |

|---|---|---|---|---|

| Hesperidin | Reverse Transcriptase HIV-1 | -8.0 | van der Waals, phi-phi stacked | innovareacademics.in |

| Methyl Hesperidin | Reverse Transcriptase HIV-1 | -8.8 | van der Waals, hydrogen bond, phi-sigma, phi-phi stacked | innovareacademics.in |

| Zidovudine (Control) | Reverse Transcriptase HIV-1 | -9.3 | Attractive charge, hydrogen bond, phi-sigma | innovareacademics.in |

Nucleic Acid (DNA) Binding Studies and Intercalation Mechanisms

Flavonoids, including hesperidin and its derivatives, are known to interact with DNA, which can be a mechanism for their biological activities. researchgate.net Studies on hesperidin and its metal complexes have shown that they can bind to DNA through intercalation. researchgate.netnih.gov This intercalation is suggested to occur with a preference for GC-rich sequences. researchgate.netnih.gov The process involves the insertion of the flavonoid molecule between the base pairs of the DNA double helix. umed.pl

While direct studies on methyl hesperidin are limited, molecular docking simulations involving a DNA receptor (reverse transcriptase HIV-1) showed that methyl hesperidin could bind in the active site. innovareacademics.in This suggests a potential for interaction with nucleic acid structures. The general mechanism for flavonoid-DNA interaction involves the formation of hydrogen bonds with the nucleic acid bases or intercalation, which can hinder DNA replication and synthesis. researchgate.net The planar structure of some flavonoids facilitates their insertion into the DNA double helix, causing a distortion that interferes with the binding and function of enzymes like topoisomerases. umed.pl

Complexation with Metal Ions

Hesperidin, the parent compound of methyl hesperidin, demonstrates a capacity to form complexes with various metal ions. ajol.infonih.gov This chelation ability is a known characteristic of many flavonoids and is often associated with the presence of hydroxyl and carbonyl groups in their structure that can coordinate with metal cations. mdpi.com

Stoichiometry and Stability of Metal-Methyl Hesperidin Complexes

Research on hesperidin has shown that it can form complexes with transition metals such as iron(III), copper(II), and zinc(II). researchgate.netajol.info Spectrophotometric studies and molar ratio plots indicate that hesperidin typically forms complexes with these metals in a 1:1 stoichiometric ratio in methanolic solutions. researchgate.netnih.gov

The stability of these complexes has also been evaluated. The formation constants (Kf) for hesperidin complexes with Cobalt(II), Nickel(II), and Zinc(II) in methanol (B129727) have been calculated, indicating stable complex formation. researchgate.netnih.gov However, it was noted in one study that these complexes did not appear to form in aqueous buffer solutions under near-neutral pH conditions, suggesting that the solvent plays a crucial role in complex stability. researchgate.netnih.gov

| Complex | Formation Constant (Kf) M-1 | Stoichiometry (Metal:Hesperidin) | Reference |

|---|---|---|---|

| Hesperidin-Co(II) | 4.88 × 105 | 1:1 | researchgate.netnih.gov |

| Hesperidin-Ni(II) | 13.99 × 105 | 1:1 | researchgate.netnih.gov |

| Hesperidin-Zn(II) | 62.21 × 105 | 1:1 | researchgate.netnih.gov |

Influence of Complexation on Bioactivity (e.g., Antioxidant Potential)

The complexation of hesperidin with metal ions can significantly influence its biological activity, particularly its antioxidant potential. ajol.info Studies have demonstrated that the formation of metal-hesperidin complexes leads to an increase in antioxidant activity compared to the free flavonoid. ajol.inforesearchgate.net

For example, the DPPH scavenging activity of hesperidin complexes was found to be 15.4-33% higher than that of hesperidin alone. ajol.inforesearchgate.net The total antioxidant capacity, measured by the phosphomolybdenum reduction potential (PRP) method, showed an even more substantial increase of 13.8-251% for the complexes. ajol.inforesearchgate.net The copper-hesperidin complex, in particular, exhibited the most significant enhancement in antioxidant activity. ajol.inforesearchgate.net This suggests that chelation with metals can potentiate the inherent antioxidant properties of the flavonoid structure. researchgate.net

Inclusion Complex Formation with Cyclodextrins and Other Carriers

To overcome limitations such as poor water solubility, methyl hesperidin and its related compounds can be encapsulated within carriers like cyclodextrins to form inclusion complexes. jcsp.org.pknih.gov Studies on hesperidin and hesperidin methyl chalcone (B49325) with hydroxypropyl-β-cyclodextrin (HP-β-CD) have confirmed the formation of these complexes. jcsp.org.pkchalcogen.ro

The formation of an inclusion complex is typically achieved through methods like freeze-drying, co-evaporation, or kneading. jcsp.org.pkchalcogen.ro Analytical techniques such as scanning electron microscopy (SEM) and X-ray diffractometry (XRD) confirm that the flavonoid is entrapped within the hydrophobic cavity of the cyclodextrin (B1172386) molecule. jcsp.org.pk This encapsulation results in an amorphous product, with the original crystalline structure of the flavonoid disappearing. jcsp.org.pknih.gov These inclusion complexes, often with a 1:1 molar ratio, generally exhibit improved stability and dissolution properties compared to the free compound. jcsp.org.pkresearchgate.net

Physicochemical Characterization of Inclusion Complexes

The formation of inclusion complexes between methyl hesperidin derivatives, such as hesperidin methyl chalcone (HMC), and host molecules like cyclodextrins is confirmed through various analytical techniques. These methods provide evidence of the successful encapsulation of the guest molecule within the host cavity, leading to the formation of a new, amorphous solid phase. jcsp.org.pkmdpi.com

Several studies have focused on complexes of hesperidin derivatives with hydroxypropyl-β-cyclodextrin (HP-β-CD). The preparation of these complexes can be achieved through methods like co-evaporation, kneading, and lyophilization (freeze-drying). chalcogen.ro The resulting products are then subjected to thorough characterization to confirm complex formation and to describe their new physicochemical properties.

Differential Scanning Calorimetry (DSC) is used to analyze the thermal behavior of the individual components and the complex. For pure hesperidin and its derivatives, a sharp endothermic peak corresponding to its melting point is typically observed. mdpi.com In the DSC curve of the inclusion complex, this melting peak disappears, which indicates the loss of crystallinity and the formation of an amorphous inclusion complex where the guest molecule is dispersed within the cyclodextrin. mdpi.comnih.gov

X-Ray Diffractometry (XRD) provides insight into the crystalline structure of materials. Hesperidin derivatives often show a crystalline structure with characteristic sharp peaks in their XRD patterns. In contrast, HP-β-CD is amorphous and displays a broad peak. jcsp.org.pk The XRD pattern of the inclusion complex lacks the crystalline peaks of the guest molecule and instead shows a diffuse, broad pattern, confirming the formation of an amorphous new phase. jcsp.org.pk

Scanning Electron Microscopy (SEM) reveals the surface morphology of the materials. SEM images of the raw components show their distinct crystalline or amorphous shapes. The physical mixture of the components typically shows both original morphologies existing separately. jcsp.org.pk However, the inclusion complex appears as irregular amorphous pieces, with a morphology different from either of the starting materials, suggesting the formation of a new solid entity. jcsp.org.pk

Fourier Transform Infrared Spectroscopy (FT-IR) is employed to detect interactions between the guest and host molecules. The FT-IR spectrum of the inclusion complex shows characteristic bands from both the hesperidin derivative and the cyclodextrin, but with noticeable changes. chalcogen.ro The intensities of certain bands of the guest molecule are often reduced or broadened, and some peaks may shift. nih.gov These spectral changes suggest that the guest molecule is encapsulated within the cyclodextrin cavity. chalcogen.ronih.gov

Table 1: Summary of Physicochemical Characterization Techniques for Methyl Hesperidin Inclusion Complexes

| Technique | Observation for Inclusion Complex | Inference | Citation |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Disappearance of the melting peak of the guest molecule. | Formation of an amorphous complex; loss of crystallinity. | mdpi.comnih.gov |

| X-Ray Diffractometry (XRD) | Absence of crystalline peaks of the guest; a diffuse, amorphous pattern is observed. | Confirmation of the amorphous nature of the inclusion complex. | jcsp.org.pk |

| Scanning Electron Microscopy (SEM) | Formation of new, irregular amorphous particles, distinct from the original components. | Morphological evidence of complex formation. | jcsp.org.pk |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Reduction in intensity and shifting of characteristic bands of the guest molecule. | Indicates interaction and encapsulation within the host cavity. | chalcogen.ronih.gov |

| Ultraviolet-Visible Spectroscopy (UV-Vis) | Similar absorption peaks to the guest molecule, but with potential shifts. | Confirms the guest molecule is entrapped without chemical modification. | jcsp.org.pk |

Molecular Interactions within Amorphous Inclusion Complexes

The formation and stability of amorphous inclusion complexes are governed by specific molecular interactions between the host and guest molecules. In the case of methyl hesperidin and cyclodextrins, the primary driving force is the insertion of the hydrophobic flavonoid molecule into the non-polar inner cavity of the cyclodextrin. nih.goverpublications.com

Molecular dynamics simulations and spectroscopic analyses have provided insights into these interactions. It is suggested that for hesperidin, the B and C rings of the flavonoid structure are the parts that become included inside the HP-β-CD cavity. mdpi.com This encapsulation is energetically favorable as it removes the hydrophobic parts of the guest molecule from the aqueous environment and places them into the protective, hydrophobic microenvironment of the cyclodextrin cavity. tandfonline.com

The main forces involved in these guest-host interactions include:

Van der Waals forces: These are considered the principal forces contributing to the stability of the inclusion complex between hesperetin (B1673127) (the aglycone of hesperidin) and cyclodextrins. beilstein-journals.org

Hydrogen bonds: The formation of hydrogen bonds between the hydroxyl groups of the guest molecule and the hydroxyl groups on the outer rim of the cyclodextrin further stabilizes the complex. nih.gov FT-IR analysis supports the existence of these bonds, showing shifts in the vibrational bands corresponding to the O-H groups. chalcogen.ronih.gov

Table 2: Key Molecular Interactions in Methyl Hesperidin Complexes

| Interacting Molecules | Primary Driving Force | Stabilizing Interactions | Key Finding | Citation |

|---|---|---|---|---|

| Methyl Hesperidin & Cyclodextrin | Encapsulation of hydrophobic parts (B & C rings) of the flavonoid into the cyclodextrin cavity. | Van der Waals forces, Hydrogen bonds. | The complex provides a protective, non-polar microenvironment for the guest molecule. | mdpi.comtandfonline.combeilstein-journals.org |

| Methyl Hesperidin & Whey Protein | Insertion into the hydrophobic cavity of the protein. | Hydrophobic interactions, Hydrogen bonds between methoxy group and amino acids. | The interaction alters the protein's secondary and tertiary structure. | mdpi.com |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| Methyl hesperidin / Hesperidin Methyl Chalcone (HMC) | A mixture of methylated flavanone (B1672756) and chalcone derivatives of hesperidin. |

| Hesperidin | (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]-2,3-dihydrochromen-4-one |

| Hesperetin | (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A derivative of beta-cyclodextrin (B164692) with hydroxypropyl groups. |

Biotechnological Production and Enzymatic Transformation of Methyl Hesperidin

Microbial Biotransformation of Hesperidin (B1673128) to Methyl Hesperidin Derivatives